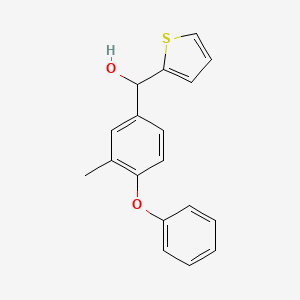
(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol is an organic compound that features a thiophene ring substituted with a methanol group and a phenoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Substitution Reactions: The thiophene ring is then functionalized with a methanol group and a phenoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenoxyphenyl group can undergo reduction reactions to form the corresponding phenyl derivatives.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and boronic acid derivatives are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mecanismo De Acción
The mechanism of action of (3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Esfenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl structure.
Fenvalerate: Another pyrethroid insecticide with structural similarities to esfenvalerate.
Uniqueness
(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol is unique due to its combination of a thiophene ring and a phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with specific biological and material properties.
Propiedades
Fórmula molecular |
C18H16O2S |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(3-methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C18H16O2S/c1-13-12-14(18(19)17-8-5-11-21-17)9-10-16(13)20-15-6-3-2-4-7-15/h2-12,18-19H,1H3 |
Clave InChI |
CQNHYWYCCKWSTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2=CC=CS2)O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
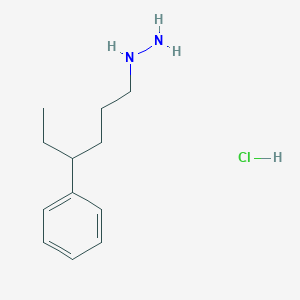
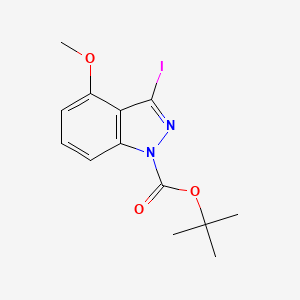
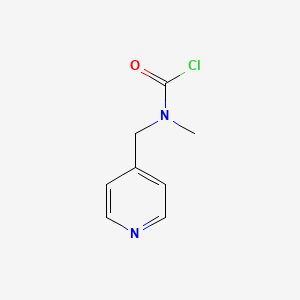

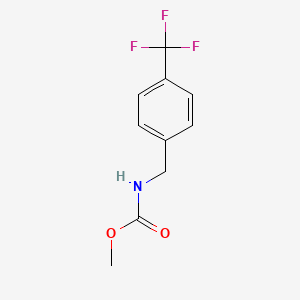
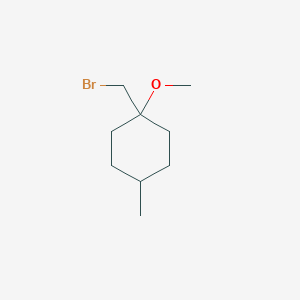
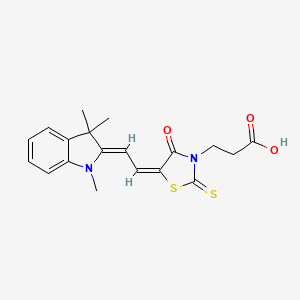
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
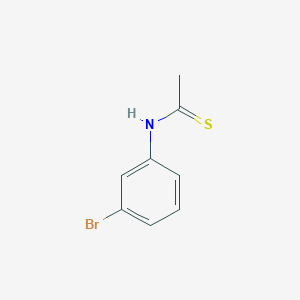
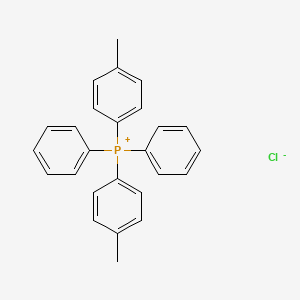
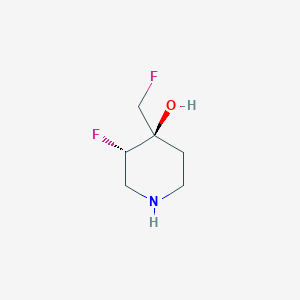
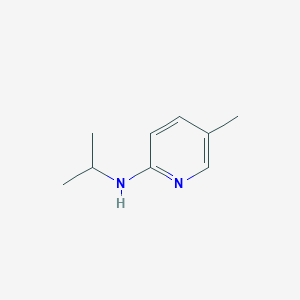
![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
